3-Isopropylpyrido[2,3-b]pyrazin-2(1H)-one
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Overview
Description
3-Isopropylpyrido[2,3-b]pyrazin-2(1H)-one is a heterocyclic compound that belongs to the pyrido[2,3-b]pyrazine family
Preparation Methods
The synthesis of 3-Isopropylpyrido[2,3-b]pyrazin-2(1H)-one can be achieved through multicomponent reactions involving pyridine derivatives and appropriate reagents. One common method involves the reaction of pyridine-2-amine with isopropyl isocyanate under controlled conditions to yield the desired compound . Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
3-Isopropylpyrido[2,3-b]pyrazin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-Isopropylpyrido[2,3-b]pyrazin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
3-Isopropylpyrido[2,3-b]pyrazin-2(1H)-one can be compared with other pyrido[2,3-b]pyrazine derivatives, such as:
Pyrido[2,3-b]pyrazine: The parent compound, which lacks the isopropyl group, exhibits different electronic and biological properties.
3-Methylpyrido[2,3-b]pyrazin-2(1H)-one: This compound has a methyl group instead of an isopropyl group, leading to variations in its reactivity and applications.
The uniqueness of this compound lies in its specific structural features, which confer distinct electronic, optical, and biological properties, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
179123-09-2 |
---|---|
Molecular Formula |
C10H11N3O |
Molecular Weight |
189.218 |
IUPAC Name |
3-propan-2-yl-1H-pyrido[2,3-b]pyrazin-2-one |
InChI |
InChI=1S/C10H11N3O/c1-6(2)8-10(14)12-7-4-3-5-11-9(7)13-8/h3-6H,1-2H3,(H,12,14) |
InChI Key |
CPLRTZSWHQXLMU-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NC2=C(C=CC=N2)NC1=O |
Origin of Product |
United States |
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